

Technical Guide: Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B183446

[Get Quote](#)

CAS Number: 354548-08-6

This technical guide provides an in-depth overview of **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**, a heterocyclic compound of interest to researchers and scientists in drug development. This document covers its chemical properties, a representative synthesis protocol, and its potential biological activities, with a focus on its role as a potential modulator of key signaling pathways.

Chemical and Physical Properties

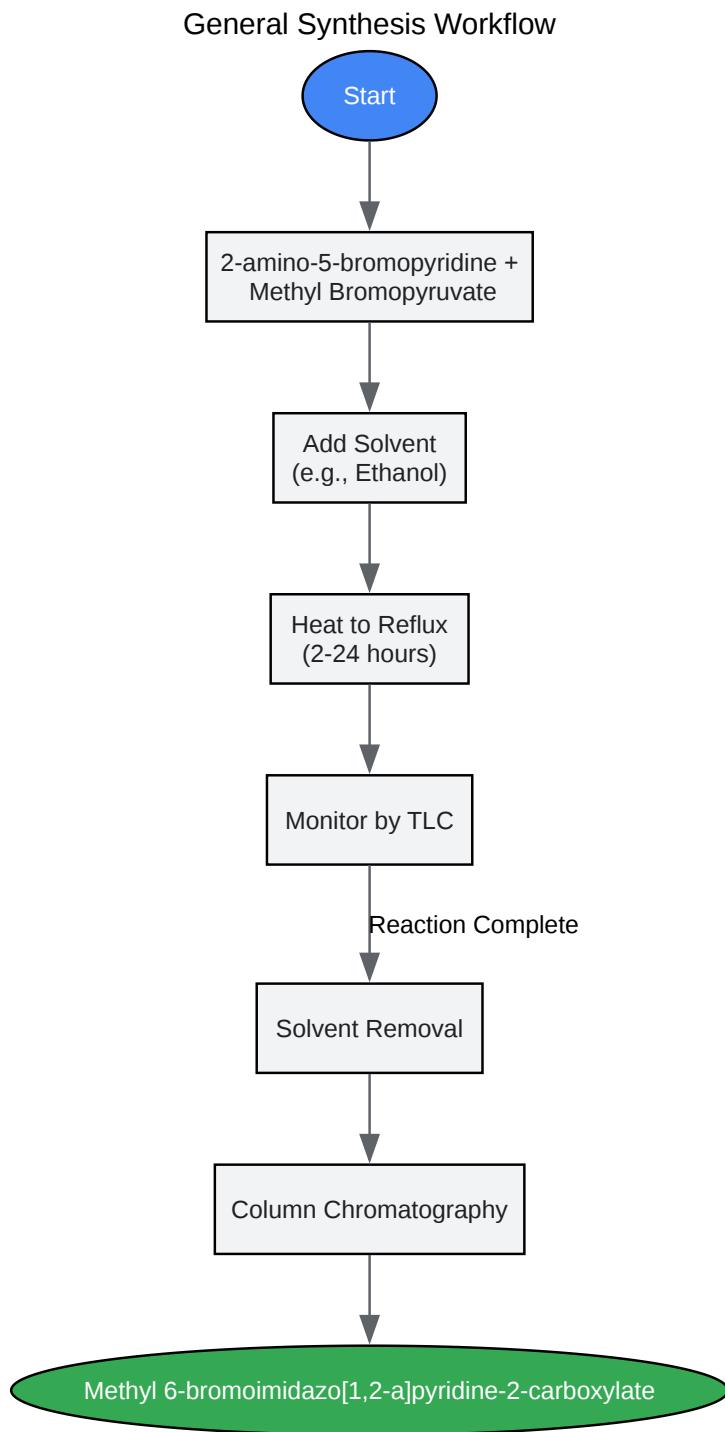
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a solid at room temperature. Its key chemical identifiers and computed physical properties are summarized in the table below.[\[1\]](#)

Property	Value	Source
CAS Number	354548-08-6	[1]
Molecular Formula	C ₉ H ₇ BrN ₂ O ₂	[1]
Molecular Weight	255.07 g/mol	[1]
IUPAC Name	methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate	[1]
Canonical SMILES	COC(=O)C1=CN2C=C(C=CC2=N1)Br	[1]
InChI Key	DCQQILZPUHSRGM-UHFFFAOYSA-N	[1]
Appearance	Solid	

Experimental Protocols

Synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

The synthesis of imidazo[1,2-a]pyridines is a well-established process in organic chemistry. A common and effective method involves the condensation reaction between a 2-aminopyridine derivative and an α -halocarbonyl compound. For the synthesis of **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**, a plausible protocol is the reaction of 2-amino-5-bromopyridine with methyl bromopyruvate. While a specific detailed protocol for this exact compound is not readily available in the searched literature, a general procedure can be adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.[\[2\]](#)[\[3\]](#)


General Experimental Protocol:

- Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, is added methyl bromopyruvate (1.1 to 1.5 equivalents).
- Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- Purification: The resulting crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**.

Below is a Graphviz diagram illustrating the general workflow for the synthesis.

[Click to download full resolution via product page](#)

General Synthesis Workflow

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[4][5]

Anticancer Potential and the PI3K/Akt/mTOR Pathway

A significant body of research indicates that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4][6] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a common feature in many human cancers.[4][6]

Inhibition of the PI3K/Akt/mTOR pathway by small molecules can lead to:

- Induction of Apoptosis: By inhibiting pro-survival signals, these compounds can trigger programmed cell death in cancer cells.[4]
- Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.[4]

The diagram below, generated using Graphviz, illustrates the central role of the PI3K/Akt/mTOR pathway and the points of inhibition by imidazo[1,2-a]pyridine derivatives.

[Click to download full resolution via product page](#)

PI3K/Akt/mTOR Pathway Inhibition

While specific IC_{50} values for **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate** are not available in the reviewed literature, studies on structurally related imidazo[1,2-a]pyridine compounds have demonstrated potent cytotoxic effects against various cancer cell lines, with

IC₅₀ values often in the micromolar range.^[5] This suggests that the title compound may also possess significant anticancer activity.

Summary

Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 354548-08-6) is a compound with potential for further investigation in the field of drug discovery, particularly in oncology. Its synthesis is achievable through established chemical routes. Based on the known biological activities of the imidazo[1,2-a]pyridine scaffold, it is a promising candidate for evaluation as an inhibitor of the PI3K/Akt/mTOR signaling pathway. Further experimental studies are warranted to fully elucidate its spectroscopic properties, biological activity, and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183446#methyl-6-bromoimidazo-1-2-a-pyridine-2-carboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com